3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
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Overview
Description
3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a chromen-2-one core, which is a fused benzene and pyrone ring system, substituted with benzyl, chloro, and methyl groups, as well as a benzenesulfonate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the benzyl, chloro, and methyl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but lacks the benzyl and chloro substituents.
(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)-phenyl-acetic acid methyl ester: Contains a phenyl-acetic acid ester moiety instead of the benzenesulfonate group.
Uniqueness
The unique combination of benzyl, chloro, and methyl substituents, along with the benzenesulfonate ester, imparts distinct chemical and biological properties to 3-BENZYL-6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE. These modifications can enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19ClO5S |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H19ClO5S/c1-15-8-10-18(11-9-15)31(27,28)30-23-14-22-19(13-21(23)25)16(2)20(24(26)29-22)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3 |
InChI Key |
DFMATYYDUIAUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)CC4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
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